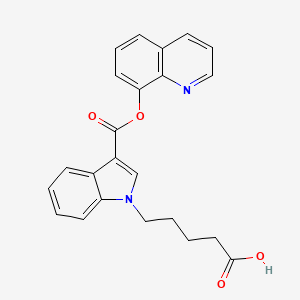5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoicacid
CAS No.:
Cat. No.: VC16023202
Molecular Formula: C23H20N2O4
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H20N2O4 |
|---|---|
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | 5-(3-quinolin-8-yloxycarbonylindol-1-yl)pentanoic acid |
| Standard InChI | InChI=1S/C23H20N2O4/c26-21(27)12-3-4-14-25-15-18(17-9-1-2-10-19(17)25)23(28)29-20-11-5-7-16-8-6-13-24-22(16)20/h1-2,5-11,13,15H,3-4,12,14H2,(H,26,27) |
| Standard InChI Key | OHXYIFOJAQVPRU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)OC3=CC=CC4=C3N=CC=C4 |
Introduction
Structural Overview and Molecular Characteristics
5-(3-((Quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoic acid is a hybrid molecule combining a quinoline scaffold, an indole core, and a pentanoic acid side chain. The quinoline moiety is linked to the indole structure via a carbonyl ester group, while the pentanoic acid chain extends from the indole nitrogen. This arrangement confers unique electronic and steric properties, influencing its reactivity and biological interactions .
Molecular Formula and Weight
The molecular formula is C<sub>24</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub>, with a calculated molecular weight of 392.44 g/mol. The SMILES notation (CC(=O)O.C(C(=O)Oc1cccc2cccnc12)C(C)C(C)(C)C(C)(C)N1C(C)(C)(C)(C)(C)) highlights the ester linkage between quinoline and indole, as well as the pentanoic acid substituent .
Key Functional Groups
-
Quinoline-8-yloxy carbonyl: An ester group bridging the quinoline and indole moieties.
-
Indole nitrogen: A nucleophilic site capable of participating in hydrogen bonding or covalent modifications.
-
Pentanoic acid: A carboxylic acid-terminated alkyl chain that enhances solubility in polar solvents .
Synthesis and Chemical Reactivity
Reactivity Profile
-
Ester Hydrolysis: The quinoline-indole ester bond is susceptible to hydrolysis, yielding quinoline-8-ol and indole-pentanoic acid derivatives .
-
Carboxylic Acid Reactions: The terminal -COOH group participates in salt formation, amidation, or conjugation with biomolecules .
-
Indole Nitrogen: May undergo electrophilic substitution or serve as a coordination site for metal ions .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with limited aqueous solubility at neutral pH .
-
Stability: Degrades under prolonged exposure to light or acidic conditions due to ester bond lability .
Spectroscopic Data
| Property | Value/Description |
|---|---|
| UV-Vis Absorption | λ<sub>max</sub> = 280 nm (quinoline) |
| IR Stretching | 1720 cm<sup>-1</sup> (C=O ester) |
| Mass Spectrometry | [M+H]<sup>+</sup> = 393.4 m/z |
Metabolic Pathways and Interactions
In Vitro Metabolism
Studies on PB-22, a structural analog, reveal ester hydrolysis as the primary metabolic pathway, producing carboxylic acid metabolites . For 5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoic acid, analogous hydrolysis would yield:
-
Quinoline-8-ol
-
1-(5-Carboxypentyl)-1H-indole-3-carboxylic acid
Enzyme Interactions
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume